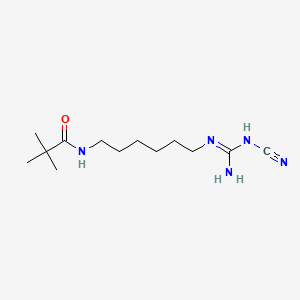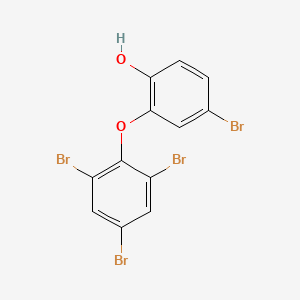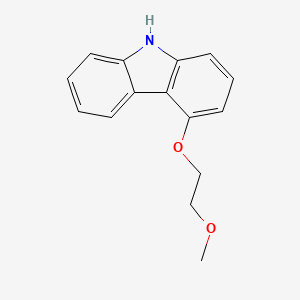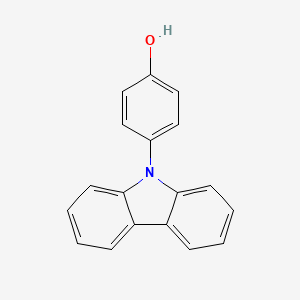
N-(4-hydroxyphenyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-carbazol-9-yl)phenol is an organic compound that features a carbazole moiety attached to a phenol group. Carbazole is a tricyclic aromatic heterocycle, and phenol is a hydroxyl group attached to a benzene ring. This compound is of significant interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(9H-carbazol-9-yl)phenol can be synthesized through several methods. One common approach involves the reaction of carbazole with 4-iodophenol in the presence of a base and a phase transfer catalyst . The reaction is typically carried out in toluene at elevated temperatures under an inert atmosphere .
Another method involves the oxidative polymerization of carbazole derivatives using oxidants such as sodium hypochlorite (NaOCl) or ferric chloride (FeCl3) . The oxidative polymerization with FeCl3 is performed in chloroform at room temperature, while the reaction with NaOCl is carried out in an aqueous alkaline medium .
Industrial Production Methods
Industrial production of 4-(9H-carbazol-9-yl)phenol often employs similar synthetic routes but on a larger scale. The choice of oxidants and reaction conditions may vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(9H-carbazol-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidants like NaOCl and FeCl3.
Substitution: It can participate in substitution reactions, such as the Suzuki coupling reaction.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) and ferric chloride (FeCl3) are commonly used oxidants.
Substitution: The Suzuki coupling reaction involves the use of palladium catalysts and boronic acids.
Major Products Formed
Scientific Research Applications
4-(9H-carbazol-9-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(9H-carbazol-9-yl)phenol varies depending on its application. In biological systems, carbazole derivatives can inhibit enzymes like α-glucosidase, which plays a role in carbohydrate digestion . In optoelectronic applications, the compound’s ability to transport charge and its thermal stability are crucial for its performance .
Comparison with Similar Compounds
4-(9H-carbazol-9-yl)phenol can be compared to other carbazole derivatives, such as:
4-(9H-carbazol-9-yl)triphenylamine: This compound is used as a hole-transporting material and has similar thermal stability and charge transport properties.
9-(4-vinyl benzyl)-9H-carbazole: This derivative is used in the synthesis of polymers for various applications.
The uniqueness of 4-(9H-carbazol-9-yl)phenol lies in its combination of a phenol group with a carbazole moiety, which imparts distinct chemical and physical properties that are advantageous in multiple fields of research and industry.
Properties
Molecular Formula |
C18H13NO |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-carbazol-9-ylphenol |
InChI |
InChI=1S/C18H13NO/c20-14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,20H |
InChI Key |
JOYGDTAPXVGLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


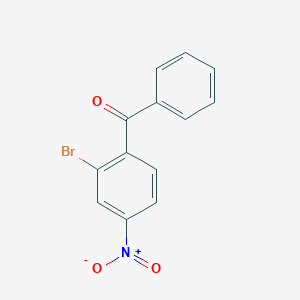
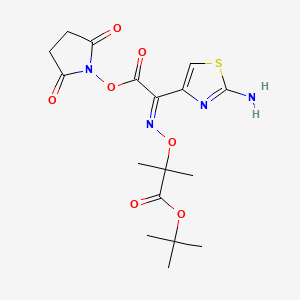
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
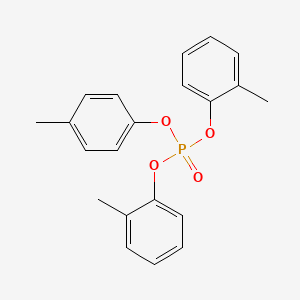
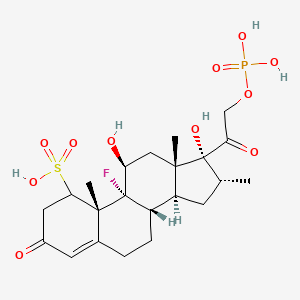
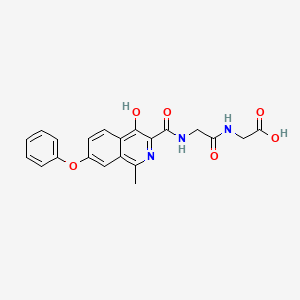
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
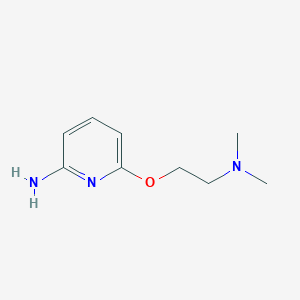
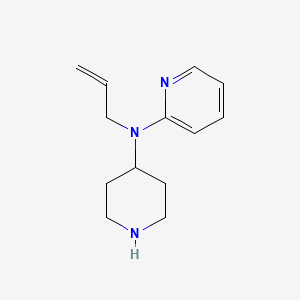
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
